
7,9-Bis(2-carboxyethyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Bis(2-carboxyethyl)guanine is a chemical compound with the molecular formula C11H15N5O5. It is a derivative of guanine, a purine base found in DNA and RNA. This compound is characterized by the presence of two carboxyethyl groups attached to the 7th and 9th positions of the guanine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2-carboxyethyl)guanine typically involves the reaction of guanine with carboxyethylating agents under controlled conditions. One common method is the reaction of guanine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Bis(2-carboxyethyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the carboxyethyl groups to carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the carboxyethyl groups to primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the guanine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2-carboxylic acid, while reduction can produce 7,9-Bis(2-hydroxyethyl)guanine .
Applications De Recherche Scientifique
7,9-Bis(2-carboxyethyl)guanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7,9-Bis(2-carboxyethyl)guanine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, potentially affecting their structure and function. It may also interact with enzymes and proteins involved in cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Carboxymethylguanine: Similar in structure but with a carboxymethyl group instead of carboxyethyl.
7-(2’-Carboxyethyl)guanine: Similar but with only one carboxyethyl group attached to the 7th position.
Uniqueness
7,9-Bis(2-carboxyethyl)guanine is unique due to the presence of two carboxyethyl groups, which can influence its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
93490-22-3 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
3-[2-amino-9-(2-carboxyethyl)-6-oxo-1,8-dihydropurin-7-yl]propanoic acid |
InChI |
InChI=1S/C11H15N5O5/c12-11-13-9-8(10(21)14-11)15(3-1-6(17)18)5-16(9)4-2-7(19)20/h1-5H2,(H,17,18)(H,19,20)(H3,12,13,14,21) |
Clé InChI |
BPUDTMYGLKEGOO-UHFFFAOYSA-N |
SMILES canonique |
C1N(C2=C(N1CCC(=O)O)N=C(NC2=O)N)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
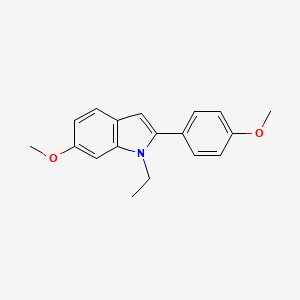
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
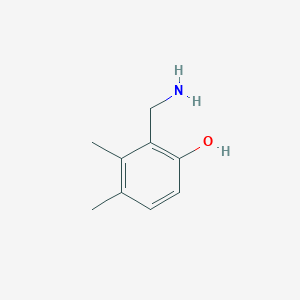

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
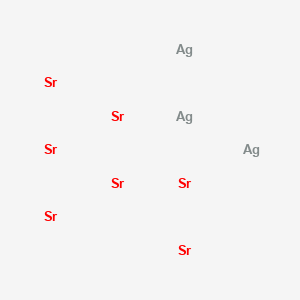
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
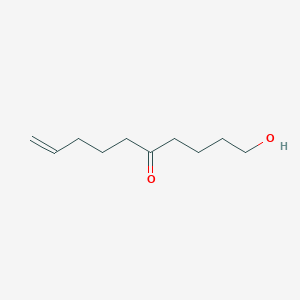
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
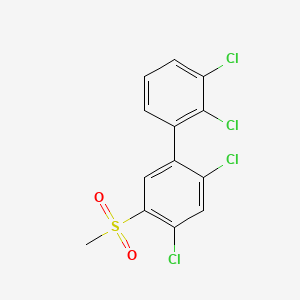
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
